molecular formula C21H37NO7 B8363306 2-[[2-(2,2-Dimethylpropanoyloxy)acetyl]-[2-(2,2-dimethylpropanoyloxy)ethyl]amino]ethyl 2,2-dimethylpropanoate CAS No. 74275-83-5

2-[[2-(2,2-Dimethylpropanoyloxy)acetyl]-[2-(2,2-dimethylpropanoyloxy)ethyl]amino]ethyl 2,2-dimethylpropanoate

Cat. No. B8363306
M. Wt: 415.5 g/mol
InChI Key: SLGZUNYISPDSDP-UHFFFAOYSA-N
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Patent
US04464392

Procedure details

This compound was prepared from 73 g (0.6 mole) of trimethylacetyl chloride and 32.6 (0.2 mole) of N,N-bis(hydroxyethyl)hydroxyacetamide by the procedure of Example 1. Its structure was established by infrared and nuclear magnetic resonance spectroscopy. It was a white solid with m.p. 51.4° C.
Quantity
73 g
Type
reactant
Reaction Step One
[Compound]
Name
32.6
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])([CH3:6])[C:3](Cl)=[O:4].[OH:8][CH2:9][CH2:10][N:11]([CH2:16][CH2:17][OH:18])[C:12](=[O:15])[CH2:13][OH:14]>>[CH3:1][C:2]([CH3:7])([CH3:6])[C:3]([O:8][CH2:9][CH2:10][N:11]([CH2:16][CH2:17][O:18][C:3](=[O:4])[C:2]([CH3:7])([CH3:6])[CH3:1])[C:12](=[O:15])[CH2:13][O:14][C:3](=[O:4])[C:2]([CH3:7])([CH3:6])[CH3:1])=[O:4]

Inputs

Step One
Name
Quantity
73 g
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Name
32.6
Quantity
0.2 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN(C(CO)=O)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(C(=O)OCCN(C(COC(C(C)(C)C)=O)=O)CCOC(C(C)(C)C)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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